

# "Anticancer agent 120" chemical structure and properties

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## Compound of Interest

Compound Name: Anticancer agent 120

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## Ivosidenib (AG-120): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Ivosidenib, also known as AG-120, is a first-in-class, orally available small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) with a susceptible mutation.<sup>[1]</sup> It is an antineoplastic agent approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma in adult patients with a specific IDH1 mutation.<sup>[1][2]</sup> Mutations in the IDH1 enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a key role in oncogenesis by altering cellular metabolism and epigenetic regulation.<sup>[1][3]</sup> Ivosidenib selectively targets and inhibits the mutated IDH1 enzyme, leading to a dose-dependent decrease in D-2HG levels, which in turn promotes normal cellular differentiation and regulates oncogene expression. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Ivosidenib.

### Chemical Structure and Physicochemical Properties

Ivosidenib is a tertiary carboxamide with the chemical formula C<sub>28</sub>H<sub>22</sub>ClF<sub>3</sub>N<sub>6</sub>O<sub>3</sub>. It is a complex molecule with multiple heterocyclic rings and functional groups that contribute to its specific binding to the mutant IDH1 enzyme.

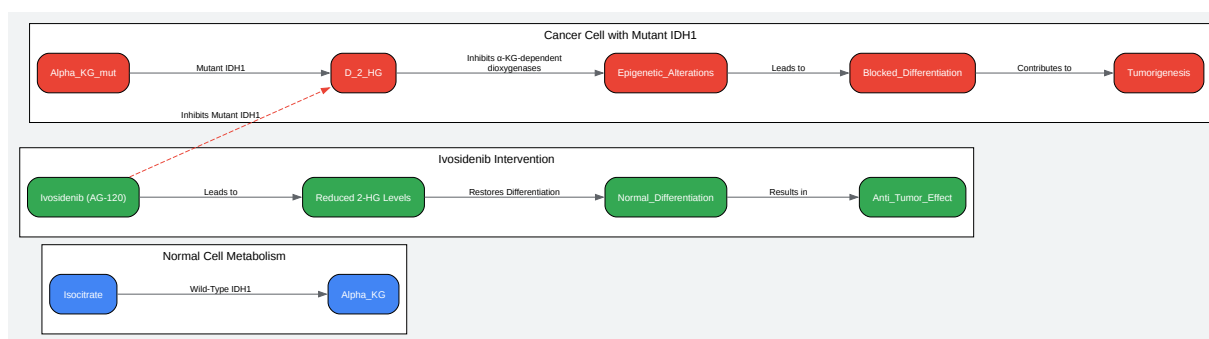
Property	Value	Reference
Molecular Formula	C <sub>28</sub> H <sub>22</sub> ClF <sub>3</sub> N <sub>6</sub> O <sub>3</sub>	
Molecular Weight	582.96 g/mol	
CAS Number	1448347-49-6	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO, DMF, and Ethanol	
Optical Purity	≥99% e.e.	

## Mechanism of Action

The primary mechanism of action of Ivosidenib is the selective inhibition of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. In normal cellular metabolism, wild-type IDH1 catalyzes the conversion of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity. This mutant IDH1 enzyme gains the function of converting  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

Elevated levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.

Ivosidenib binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG. The reduction in 2-HG levels restores the function of  $\alpha$ -KG-dependent dioxygenases, leading to the reversal of epigenetic changes and the induction of myeloid differentiation. This targeted action makes Ivosidenib an effective therapy for cancers harboring susceptible IDH1 mutations. Recent studies have also suggested that Ivosidenib may have an anti-tumor effect in colorectal cancer cells by inhibiting the glutamine transporter ASCT2, independent of its activity on mutant IDH1.



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Mechanism of action of Ivosidenib.

## Synthesis and Manufacturing

The synthesis of Ivosidenib has been described in the literature, with a key step involving an Ugi four-component reaction to create a phenyl glycine intermediate. This is followed by a Buchwald-Hartwig coupling reaction to yield the final Ivosidenib molecule. Processes have been developed to produce the API in high chiral purity without the need for column chromatography.

## Experimental Evaluation

### In Vitro Studies

The anti-tumor activity of Ivosidenib has been evaluated in various in vitro models.

Assay	Cell Line	Endpoint	IC50	Reference
Mutant IDH1 Inhibition	HT1080 (human chondrosarcoma )	Reduction in 2-hydroxyglutarate production	0.0075 $\mu$ M (for R132C mutant)	
IDH1-R132 Mutant Inhibition	-	Enzyme activity	IDH1-R132H: 12 nM, IDH1-R132C: 13 nM, IDH1-R132G: 8 nM, IDH1-R132L: 13 nM, IDH1-R132S: 12 nM	
Cell Proliferation	TF-1 (human erythroleukemia) expressing mutant IDH1	Growth factor-independent proliferation	Inhibition observed	
Cell Differentiation	TF-1 expressing mutant IDH1	Erythropoietin (EPO)-induced differentiation	Restoration of differentiation	
Cell Differentiation	Primary human AML blast cells with IDH1 mutations	Myeloid differentiation	Induction of differentiation	

#### Experimental Protocol: In Vitro 2-HG Reduction Assay

- **Cell Culture:** HT1080 cells, which endogenously express the IDH1-R132C mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells are treated with varying concentrations of Ivosidenib or vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
- **Metabolite Extraction:** Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).

- **2-HG Measurement:** The concentration of 2-hydroxyglutarate in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The IC50 value, representing the concentration of Ivosidenib that inhibits 2-HG production by 50%, is calculated from the dose-response curve.

## In Vivo Studies

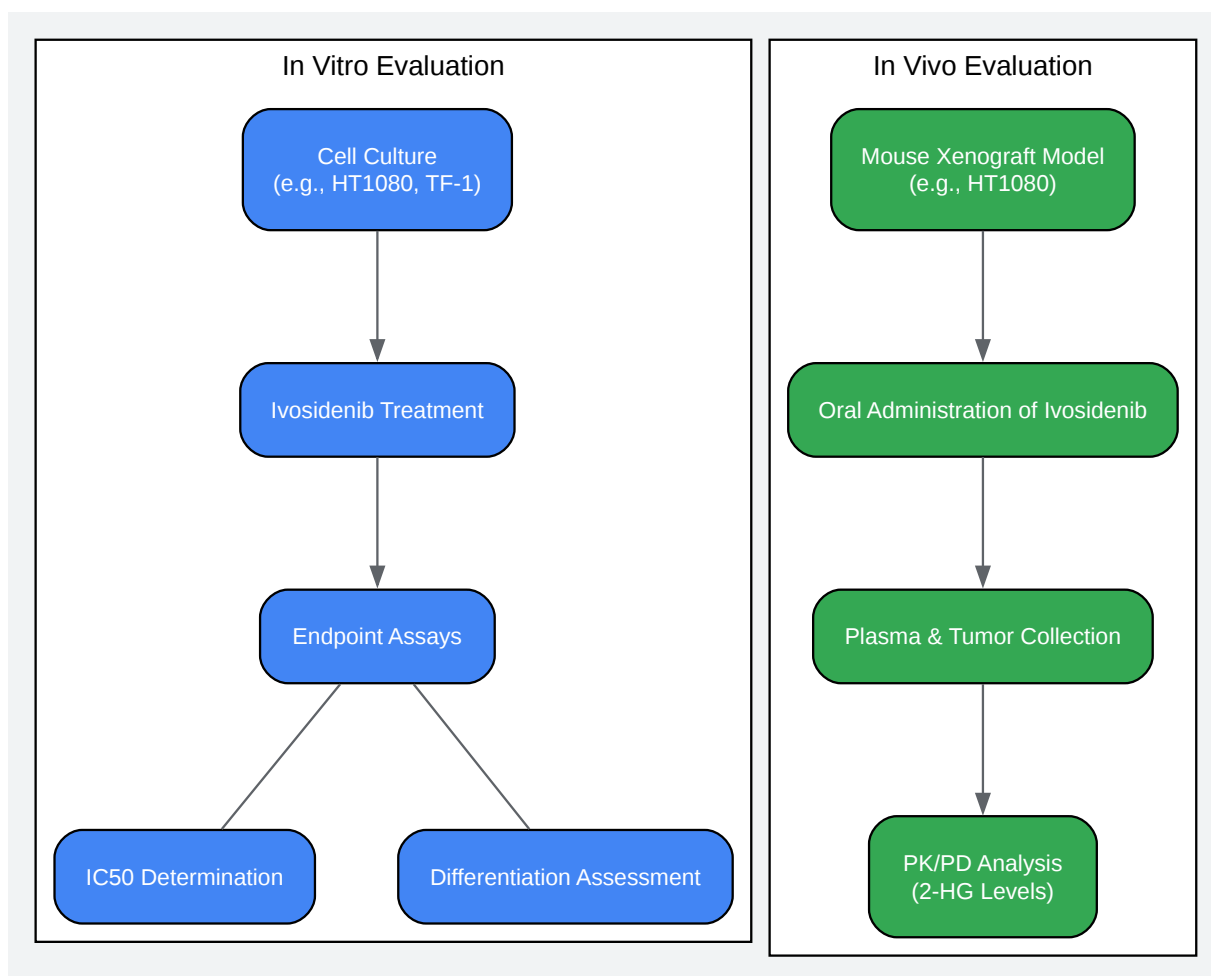
The efficacy of Ivosidenib has been demonstrated in preclinical animal models.

Animal Model	Tumor Type	Dosing Regimen	Key Findings	Reference
Mouse Xenograft (HT1080 cells)	Chondrosarcoma	Single oral dose of 50 mg/kg and 150 mg/kg	Robust and rapid reduction in tumor 2-HG levels (92.0% and 95.2% inhibition, respectively)	
Mouse Xenograft Models of IDH1-mutated AML	Acute Myeloid Leukemia	Dose-dependent	Decrease in D-2HG levels and induction of myeloid differentiation	

### Experimental Protocol: Mouse Xenograft Tumor Model

- **Animal Model:** Female nude BALB/c mice are used for the study.
- **Tumor Implantation:** HT1080 cells are inoculated subcutaneously into the flanks of the mice.
- **Treatment:** Once tumors reach a specified size, mice are treated with a single oral dose of Ivosidenib (e.g., 50 or 150 mg/kg) or vehicle control by gavage.

- **Sample Collection:** Plasma and tumor samples are collected at various time points post-dose.
- **Pharmacokinetic and Pharmacodynamic Analysis:** Ivosidenib concentrations in plasma and 2-HG concentrations in the tumor are measured to assess the pharmacokinetic profile and pharmacodynamic effect of the drug.



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General experimental workflow for Ivosidenib evaluation.

## Clinical Development and Efficacy

Ivosidenib has undergone extensive clinical evaluation in patients with advanced hematologic malignancies harboring an IDH1 mutation.

Clinical Trial	Phase	Patient Population	Key Results	Reference
NCT02074839	Phase 1	Relapsed/Refractory AML with mIDH1	CR+CRh rate of 31.8%; Median duration of CR+CRh was 8.2 months. Overall response rate of 41.9%.	
NCT02074839	Phase 1	Newly Diagnosed AML with mIDH1 (elderly)	CR rate of 30%; CR+CRh of 42%; Overall response rate of 55%.	
NCT02074839	Phase 1	Relapsed/Refractory MDS with mIDH1	Complete remission in 5 of 12 patients (41.7%).	
AGILE (NCT03173248)	Phase 3	Previously Untreated AML with mIDH1	Evaluation of Ivosidenib in combination with azacitidine.	

Ivosidenib has demonstrated a manageable safety profile in clinical trials, with the most common adverse events being diarrhea, leukocytosis, nausea, and febrile neutropenia. A notable adverse event is IDH differentiation syndrome, which has been observed in a subset of patients.

## Conclusion

Ivosidenib (AG-120) represents a significant advancement in the targeted therapy of cancers with IDH1 mutations. Its well-defined mechanism of action, potent and selective inhibition of the

mutant enzyme, and demonstrated clinical efficacy have established it as a valuable therapeutic agent for specific patient populations. The in-depth understanding of its chemical properties, biological activity, and clinical performance provides a solid foundation for its current use and future research into its potential applications in other IDH1-mutated malignancies.

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